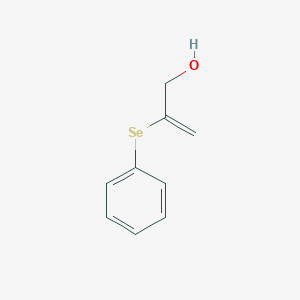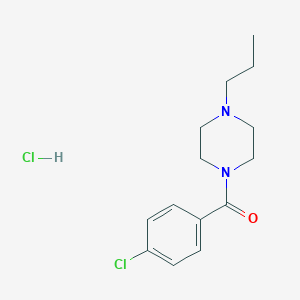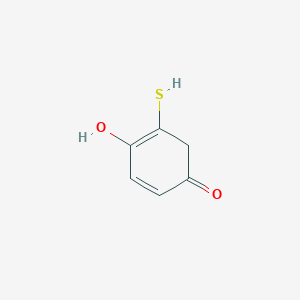
Diethyl-2-(3-oxopropyl)malonat
Übersicht
Beschreibung
Diethyl (3-oxopropyl)malonate, also known as 1,3-diethyl 2-(3-oxopropyl)propanedioate, is an organic compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is a derivative of malonic acid and is characterized by the presence of two ethyl ester groups and a 3-oxopropyl group attached to the central carbon atom of the malonate moiety .
Wissenschaftliche Forschungsanwendungen
Materialwissenschaften
Diethyl-2-(3-oxopropyl)malonat wurde beim Wachstum und der Charakterisierung kristalliner Proben für verschiedene Anwendungen verwendet. Die Einkristalle dieser Verbindung wurden erfolgreich und effizient durch die Standardmethode der langsamen Verdunstung gezüchtet . Diese Kristalle haben potenzielle Anwendungen in dielektrischen und elektronischen Filtern, thermischen, optischen und mechanischen Anwendungen .
Biomedizinische Anwendungen
Die Verbindung wurde auf ihre potenziellen biomedizinischen Anwendungen getestet. Es wurde festgestellt, dass die Verbindung vielversprechende Ergebnisse in Molekül-Docking-Tests für Diabetes mellitus zeigt, eine häufig vorkommende Krankheit, die mit Lebensstil und Ernährungsverhalten zusammenhängt . Die Bindungsaffinitätswerte für den Standardinhibitor A74DME und die Prüfverbindung D23DYM betrugen − 8,1 kJ/mol bzw. − 8,3 kJ/mol . Dies deutet darauf hin, dass die Verbindung Potenzial als therapeutisches Mittel bei der Behandlung von Diabetes haben könnte.
Photonik
Im Bereich der Photonik spielen nichtlineare optische Materialien eine wichtige Rolle bei der Datenspeicherung, der Lasertechnologie und der optischen Kommunikation . This compound, ein organisches Material, zeigt einen ausgeprägten elektrooptischen Effekt und ist daher ein potenzieller Kandidat für ein Hochfrequenzumwandlungsmaterial .
Katalyse
Bei der Synthese von Diethylmalonat mit Ethanol und Malonsäure als Reaktanten wurde die katalytische Aktivität von expandierbarem Graphit (EG) untersucht . This compound kann mit dieser Methode synthetisiert werden, die einfach, schnell und umweltfreundlich ist .
Massenspektrometrie
Die Addition von Grignard-Derivaten an Diethylethoxymethylenmalonat erzeugt 2-substituierte Diethylmalonatderivate . Diese Verbindung kann zur Untersuchung der massenspektrometrischen Daten für diese Derivate verwendet werden<a aria-label="3: Die Addition von Grignard-Derivaten an Diethylethoxymethylenmalonat erzeugt 2-substituierte Diethylmalonatderivate3" data-citationid="da8d69e7-ff13-2874-1f34-8b04c7e145be-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/1420-3049/4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-oxopropyl)malonate can be synthesized through the alkylation of diethyl malonate with 3-bromopropanone. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 3-bromopropanone .
Industrial Production Methods
Industrial production of diethyl (3-oxopropyl)malonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-oxopropyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from diethyl (3-
Eigenschaften
IUPAC Name |
diethyl 2-(3-oxopropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNJWQEVPVFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173166 | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19515-61-8 | |
| Record name | 1,3-Diethyl 2-(3-oxopropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19515-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019515618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (3-OXOPROPYL)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5K5KVC8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde](/img/structure/B28668.png)

